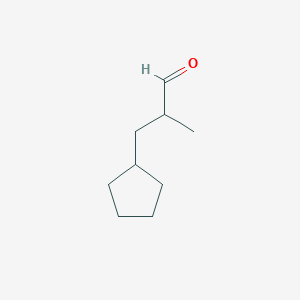
3-cyclopentyl-2-methylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-2-methylpropanal is an organic compound with the molecular formula C9H16O. It is an aldehyde, characterized by the presence of a terminal carbonyl group. This compound contains a cyclopentyl ring and a methyl group attached to a propanal backbone, making it a branched-chain aldehyde .
準備方法
Synthetic Routes and Reaction Conditions
3-cyclopentyl-2-methylpropanal can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of 3-cyclopentyl-2-methylpropanol using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in hydrogenation reactions can facilitate the conversion of precursor compounds to the target aldehyde .
化学反応の分析
Types of Reactions
3-cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 3-cyclopentyl-2-methylpropanoic acid.
Reduction: 3-cyclopentyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-cyclopentyl-2-methylpropanal is valuable in scientific research due to its unique properties. It is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: As a precursor for the synthesis of potential drug candidates.
Flavor and Fragrance Industry: Due to its aldehyde group, it is used in the formulation of flavors and fragrances
作用機序
The mechanism of action of 3-cyclopentyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. This reactivity is crucial in various organic reactions, including nucleophilic addition and substitution .
類似化合物との比較
Similar Compounds
- 2-methylpropanal
- 3-methylbutanal
- Cyclopentylmethanol
Uniqueness
3-cyclopentyl-2-methylpropanal is unique due to its branched structure and the presence of both a cyclopentyl ring and a methyl group. This combination imparts distinct chemical properties, making it valuable in specific applications where other aldehydes may not be as effective .
特性
IUPAC Name |
3-cyclopentyl-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNZXKQYGIDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

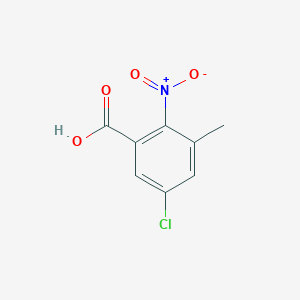
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis](/img/structure/B6614539.png)
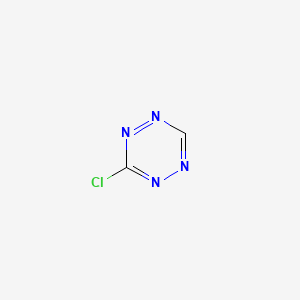
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
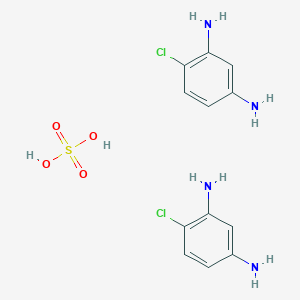
![1h-Pyrrolo[3,2-c]pyridine-4-methanamine](/img/structure/B6614591.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
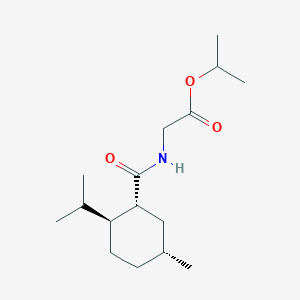
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)
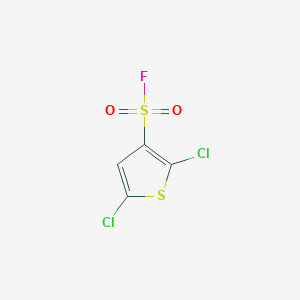
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

